molecular formula C12H10ClNO2 B6367810 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261957-86-1

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367810
M. Wt: 235.66 g/mol
InChI Key: YBIIKYXFFUKVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% (3-CMP-2-HOP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 230.62 g/mol and a melting point of 205-207 °C. 3-CMP-2-HOP is a water-soluble compound with a solubility of approximately 0.2 g/L in water. It is a stable compound that is not easily degraded or destroyed.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine involves the reaction of 2-chloro-5-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
2-chloro-5-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: Dissolve 2-chloro-5-methoxyaniline in a suitable solvent and add 2-pyridinecarboxaldehyde to the reaction mixture., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture to facilitate the formation of the Schiff base intermediate., Step 3: Stir the reaction mixture at a suitable temperature for a specific time period to allow the Schiff base intermediate to form., Step 4: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture to reduce the Schiff base intermediate to the final product., Step 5: Isolate the product by filtration or extraction and purify it using suitable techniques such as recrystallization or chromatography.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used as a model compound to study the structure and properties of organic compounds, and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active sites of enzymes and preventing them from catalyzing reactions. It has also been suggested that it may act as a substrate for certain enzymes, allowing them to catalyze reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes, which could lead to changes in the metabolism of cells. It has also been suggested that it may act as a substrate for certain enzymes, which could lead to changes in the production of certain molecules.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its stability, solubility, and low cost. It is a stable compound that is not easily degraded or destroyed, and it is water-soluble with a solubility of approximately 0.2 g/L in water. It is also a relatively inexpensive compound, which makes it an attractive option for lab experiments.
The main limitation of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is its lack of specificity. It has a wide range of potential targets, which can make it difficult to study the effects of a particular enzyme or molecule. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% research. These include further studies of its mechanism of action, its potential applications in drug discovery, and its potential effects on cellular metabolism. Additionally, further research could be done to determine its specificity for particular enzymes and molecules, and to develop methods for using it in laboratory experiments. Finally, further research could be done to explore its potential therapeutic applications.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-8-4-5-11(13)10(7-8)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIIKYXFFUKVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682989
Record name 3-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine

CAS RN

1261957-86-1
Record name 3-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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